REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][N:2]1[CH2:3][CH:4]([CH:15]([CH3:16])[CH3:17])[N:5]([C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])[CH2:6][CH2:7]1.[Cl:20][CH2:21][Cl:22].[ClH:23].[O:24]1[CH2:25][CH2:26][O:27][CH2:28][CH2:29]1>>[CH3:1][N:2]1[CH2:3][CH:4]([CH:15]([CH3:16])[CH3:17])[NH:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CC(C)C1CN(C)CCN1C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C1CN(C)CCN1C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1CN(C)CCN1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |